molecular formula C14H12N2O2S B2538835 1-tosyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1279863-30-7

1-tosyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B2538835
CAS No.: 1279863-30-7
M. Wt: 272.32
InChI Key: ZYXIJYRIINMOLX-UHFFFAOYSA-N
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Description

1-tosyl-1H-pyrrolo[3,2-c]pyridine is a nitrogen-containing heterocyclic compound. It is part of a broader class of compounds known as pyrrolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The tosyl group (p-toluenesulfonyl) attached to the nitrogen atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-tosyl-1H-pyrrolo[3,2-c]pyridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a starting material such as 5-bromo-7-azaindole can undergo a one-step substitution reaction to yield the desired compound . The reaction typically involves the use of strong bases like potassium hydroxide or sodium hydroxide, or milder bases like triethylamine in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the scalability and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-tosyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Potassium hydroxide, sodium hydroxide, triethylamine.

    Catalysts: 4-dimethylaminopyridine (DMAP), palladium catalysts for coupling reactions.

    Solvents: Common solvents include dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and 1,4-dioxane.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can be further modified to develop novel compounds with potential biological activities .

Scientific Research Applications

1-tosyl-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tosyl-1H-pyrrolo[3,2-c]pyridine and its derivatives often involves interaction with specific molecular targets. For instance, certain derivatives act as colchicine-binding site inhibitors, disrupting tubulin polymerization and microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells. The compound forms hydrogen bonds with key amino acids in the colchicine-binding site, such as threonine and asparagine, which are critical for its inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-tosyl-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern and the presence of the tosyl group, which enhances its stability and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylpyrrolo[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-11-2-4-13(5-3-11)19(17,18)16-9-7-12-10-15-8-6-14(12)16/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXIJYRIINMOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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